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Chitin-binding protein 3 -

Chitin-binding protein 3

Catalog Number: EVT-246353
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Chitin-binding protein 3 is a significant protein involved in the interaction with chitin, a biopolymer that forms the structural component of the exoskeletons of arthropods and the cell walls of fungi. This protein is primarily sourced from various microorganisms, particularly bacteria such as Bacillus thuringiensis and Pseudomonas species, which utilize chitin as a carbon source and play a role in the degradation of chitinous materials in their environments. Chitin-binding proteins are classified based on their binding domains, with chitin-binding protein 3 belonging to a group that exhibits high affinity for chitin and is involved in processes such as hydrolysis and chitin metabolism.

Synthesis Analysis

Methods

The synthesis of chitin-binding protein 3 can be achieved through recombinant DNA technology. This involves cloning the gene encoding the protein into suitable expression vectors, followed by transformation into host organisms such as Escherichia coli. The expressed proteins can then be purified using affinity chromatography techniques that exploit the binding properties of the protein to chitin.

Technical Details

  1. Cloning: The gene for chitin-binding protein 3 is amplified using polymerase chain reaction and cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells, where it replicates.
  3. Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The expressed protein is purified using methods like nickel affinity chromatography or chitin affinity chromatography, which takes advantage of the protein's binding properties.
Molecular Structure Analysis

Structure

Chitin-binding protein 3 exhibits a multi-domain structure characterized by an N-terminal chitin-binding domain, fibronectin-like domains, and a C-terminal carbohydrate-binding module. The primary structure consists of approximately 455 amino acids with a molecular weight around 49,783.6 Daltons and an isoelectric point of approximately 6.22.

Data

Structural predictions indicate that this protein contains several α-helices and β-strands, contributing to its stability and functionality. Advanced modeling techniques such as homology modeling can provide insights into its three-dimensional conformation, revealing potential binding sites for chitin substrates.

Chemical Reactions Analysis

Reactions

Chitin-binding protein 3 facilitates several biochemical reactions:

  • Binding Reaction: It binds to crystalline chitin, enhancing the accessibility of chitinases that hydrolyze chitin into smaller oligosaccharides.
  • Hydrolysis Reaction: In conjunction with chitinases, it promotes the breakdown of chitin into N-acetylglucosamine units.

Technical Details

The interaction between chitin-binding proteins and chitin can be studied using various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance, to quantify binding affinities and kinetics.

Mechanism of Action

Process

The mechanism by which chitin-binding protein 3 operates involves:

  1. Binding: The protein binds to the surface of chitin fibers through specific interactions facilitated by its binding domains.
  2. Activation: This binding enhances the activity of associated enzymes (like chitinases) that degrade the polymer.
  3. Release: Following hydrolysis, the resultant oligosaccharides are released, which can be further metabolized by the organism.

Data

Studies have shown that this process significantly increases the efficiency of chitin degradation in microbial systems, contributing to nutrient cycling in ecosystems rich in chitinous materials.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 49.8 kDa.
  • Isoelectric Point: Around 6.22.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions.

Chemical Properties

Chitin-binding protein 3 is characterized by:

  • Stability: Maintains structural integrity across a range of pH levels typical for microbial environments.
  • Binding Affinity: Exhibits strong affinity for crystalline and amorphous forms of chitin.

Relevant data from physicochemical analyses can be obtained using tools like ProtParam for amino acid composition and stability predictions.

Applications

Chitin-binding proteins have several scientific uses:

  • Bioremediation: They are employed in biotechnological applications aimed at degrading environmental pollutants containing chitin.
  • Agricultural Biotechnology: Used in developing biopesticides by enhancing the efficacy of microbial agents against pests with exoskeletons made of chitin.
  • Biomedical Applications: Potential uses in drug delivery systems where biocompatibility with natural polymers is advantageous.
Structural Characterization of Chitin-Binding Protein 3

Domain Architecture and Modular Organization

Chitin-Binding Protein 3 (ChtBD3), classified under the carbohydrate-binding module (CBM) family SM00495 (CBM5/12), exhibits a conserved structural topology critical for its function [6] [10]. The domain typically comprises a compact β-sandwich fold formed by three antiparallel β-strands connected by flexible loops. This architecture creates a solvent-exposed binding surface enriched with aromatic and polar residues [10]. In Bacillus thuringiensis HD73, ChtBD3 (HD733189) is integrated into a multi-domain protein featuring an N-terminal signal peptide, dual fibronectin type III (FnIII) domains, and a C-terminal carbohydrate-binding module (CBM5_12) [1] [8]. This modular arrangement facilitates synergistic chitin degradation: the catalytic domain hydrolyzes glycosidic bonds, while ChtBD3 anchors the enzyme to insoluble chitin substrates [10].

Table 1: Domain Organization of ChtBD3-Containing Proteins

OrganismProteinN-Terminal DomainsCore ChtBD3C-Terminal Domains
Bacillus thuringiensisHD73_3189Signal peptide, FnIII×2SM00495CBM512
Serratia marcescensChiA1Catalytic domainSM00495None
Aeromonas hydrophilaChi92Catalytic domainPeritrophin-AChBDCI, ChBDCII

Three-Dimensional Structural Analysis via NMR and X-ray Crystallography

Solution NMR studies of squid beak-derived ChtBD3 (Dosidicus gigas) revealed a β-barrel core stabilized by hydrophobic interactions. The domain remains intrinsically disordered until ligand binding induces folding, a mechanism confirmed by saturation transfer difference (STD) NMR using pentaacetyl-chitopentaose (PCP) as a chitin mimic [3] [7]. This ligand-triggered folding aligns with the extended Rebers & Riddiford (R&R) consensus motif (pfam00379), which adopts a β-pleated sheet conformation upon substrate engagement [7]. X-ray crystallography of homologous CBMs (e.g., Serratia marcescens CBM5) further elucidated a 55 Å aromatic residue track (e.g., Trp, Tyr) that positions chitin chains for optimal binding [10]. The binding cleft accommodates polymeric chitin through surface-exposed hydrophobic patches, while electrostatic interactions with residues like GLU-312 (B. thuringiensis) enhance affinity [1].

Comparative Analysis of ChtBD3 with Other Chitin-Binding Domains

ChtBD3 diverges functionally and structurally from other chitin-binding domains:

  • Hevein Domains: Utilize a conserved chitin-binding cleft with multiple disulfide bonds (e.g., wheat germ agglutinin). Unlike ChtBD3, they bind soluble oligomers and exhibit antifungal properties [9].
  • LysM Domains: Adopt a βααβ fold for peptidoglycan/chitin recognition in plant immunity receptors. ChtBD3 lacks this helix-rich architecture [7].
  • Catalytic Chitinases: While human YKL-40 (CLP family) retains a ChtBD3-like groove, mutations (e.g., W69) abolish hydrolytic activity but preserve binding specificity [5].

Table 2: Functional and Structural Comparison of Chitin-Binding Domains

Domain TypeRepresentative ProteinBinding SpecificityStructural FoldKey Residues
ChtBD3 (CBM5/12)B. circulans Chitinase A1Insoluble crystalline chitinβ-SandwichTrp331, Tyr332, GLU-312
HeveinWheat germ agglutininSoluble oligomersDisulfide-stabilized β-hairpinCys-Cys pairs, Tyr/Tyr
LysMArabidopsis CERK1N-acetylglucosamine polymersβααβAsp/Glu for sugar coordination
Catalytic-CLPHuman YKL-40Chitin oligomers(β/α)8-barrelTrp69 (binding essential)

Conserved Motifs and Residues Critical for Chitin Interaction

ChtBD3 harbors evolutionarily conserved motifs essential for chitin recognition:

  • Aromatic Clusters: Surface-exposed Trp/Tyr residues (e.g., B. thuringiensis TRP-334, VAL-382) form stacking interactions with chitin pyranose rings. Mutagenesis of TRP-334 reduces binding affinity by >50% [1] [10].
  • Polar Residue Network: GLU-312 and ILE-341 (B. thuringiensis) mediate hydrogen bonding with N-acetyl groups of chitin. This "polar clamp" is disrupted by Glu→Ala mutations, abolishing binding [1].
  • GxW Motif: A signature sequence (Gly-Xxx-Trp) in the R&R consensus positions tryptophan for optimal van der Waals contacts with chitin chains [7].
  • Electrostatic Tuning: Near-neutral pI (e.g., 6.8–7.2 in squid ChtBD3) enhances hydrophobic interactions at high ionic strength, a trait adaptive to marine environments [7] [10].

Properties

Product Name

Chitin-binding protein 3

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